molecular formula C11H10NNaO3S B6422535 sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate CAS No. 474651-24-6

sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate

Cat. No.: B6422535
CAS No.: 474651-24-6
M. Wt: 259.26 g/mol
InChI Key: UOQWCQCBDHLEPJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is a benzothiazole derivative characterized by a methoxy-substituted propanoate chain linked to the benzothiazole core. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sodium salt form enhances water solubility, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

sodium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S.Na/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWCQCBDHLEPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The propanoate side chain is often introduced via carbodiimide-mediated coupling between a benzothiazole amine and a methoxy-substituted propanoic acid derivative. This method mirrors procedures used for synthesizing urea-linked benzothiazoles, where 1,1'-carbonyldiimidazole (CDI) activates carboxylic acids for nucleophilic attack. For sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate, the reaction proceeds as follows:

  • Activation of Propanoic Acid : 3-Methoxypropanoic acid is treated with CDI in dichloromethane (DCM) at -5°C to form the imidazolide intermediate.

  • Nucleophilic Substitution : The activated acid reacts with 2-aminobenzothiazole in the presence of triethylamine (Et₃N), yielding the amide-linked intermediate.

  • Saponification : The ester group (if present) is hydrolyzed using sodium hydroxide (NaOH), followed by acidification and neutralization to isolate the sodium salt.

Optimization and Mechanistic Insights

  • Temperature Control : Maintaining sub-zero temperatures during activation minimizes side reactions such as oligomerization.

  • Solvent Selection : DCM is preferred for its low polarity, which stabilizes the imidazolide intermediate.

  • Base Equivalents : Excess Et₃N (≥3 equivalents) ensures deprotonation of the benzothiazole amine, enhancing nucleophilicity.

Table 1.1 : Representative Yields for CDI-Mediated Coupling

Benzothiazole PrecursorPropanoic Acid DerivativeYield (%)Purity (HPLC)
2-Aminobenzothiazole3-Methoxypropanoic acid6397.5
5-Nitro-2-aminobenzothiazole3-Methoxypropanoic acid5895.2

Alkylation of Benzothiazole Precursors

Michael Addition to α,β-Unsaturated Esters

The methoxypropanoate moiety can be introduced via Michael addition of a benzothiazole thiol to methyl methacrylate, followed by oxidation and saponification:

  • Thiol Generation : 2-Mercaptobenzothiazole is deprotonated with NaH in tetrahydrofuran (THF).

  • Conjugate Addition : The thiolate attacks methyl methacrylate, forming 3-(benzothiazol-2-yl)-3-methoxypropanoate methyl ester.

  • Oxidation and Saponification : The ester is hydrolyzed with NaOH, and the resulting acid is neutralized with NaHCO₃ to yield the sodium salt.

Challenges and Solutions

  • Regioselectivity : The reaction favors β-addition due to the electron-withdrawing benzothiazole group.

  • Byproduct Formation : Trace disulfide byproducts are removed via recrystallization from ethanol/water.

Table 2.1 : Alkylation Reaction Parameters

BaseSolventTemperature (°C)Yield (%)
NaHTHF071
K₂CO₃DMF2565

Ring-Closing Strategies for Benzothiazole Formation

Cyclization of Thiourea Intermediates

Benzothiazole rings are constructed from thiourea precursors, which are subsequently functionalized with the propanoate side chain:

  • Thiourea Synthesis : 2-Aminothiophenol reacts with methyl 3-methoxypropanoate isocyanate.

  • Cyclization : Treatment with HCl in ethanol induces ring closure to form 3-(benzothiazol-2-yl)-3-methoxypropanoate methyl ester.

  • Salt Formation : Saponification with NaOH yields the sodium salt.

Critical Parameters

  • Acid Concentration : Concentrated HCl (≥6 M) ensures complete cyclization.

  • Reaction Time : Prolonged heating (>12 h) improves ring closure efficiency but risks ester hydrolysis.

Sodium Salt Formation and Purification

Saponification Conditions

The methyl or ethyl ester of the propanoate is hydrolyzed under basic conditions:

  • NaOH Concentration : 2 M aqueous NaOH at 60°C for 4 h achieves >95% conversion.

  • Neutralization : Adjusting the pH to 7–8 with HCl followed by addition of NaHCO₃ precipitates the sodium salt.

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1) provides high-purity crystals (≥99% by HPLC).

  • Yield Loss : Crystallization from polar solvents reduces yields by 10–15% but ensures pharmaceutical-grade purity.

Comparative Analysis of Methods

Table 5.1 : Method Efficiency and Scalability

MethodYield Range (%)Purity (%)Scalability
CDI-Mediated Coupling58–6395–97Moderate
Michael Addition65–7193–96High
Thiourea Cyclization45–5290–94Low

Scientific Research Applications

Pharmaceutical Applications

Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been investigated for its potential therapeutic properties.

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or preservatives. Studies have shown effectiveness against various bacterial strains, which could be beneficial in treating infections or preserving food products .

Neuropsychological Disorders:
Recent patents suggest that derivatives of benzothiazole compounds, including this compound, may be effective in treating neuropsychological disorders and malignant tumors. The mechanism involves modulation of neurotransmitter pathways, which is crucial for managing conditions such as depression and anxiety .

Agricultural Applications

The compound has also been explored for its use in agriculture:

Pesticide Development:
this compound has potential as a pesticide due to its biochemical activity against pests. Its application could lead to the development of eco-friendly pest control solutions that minimize environmental impact while effectively managing crop health .

Plant Growth Regulation:
Studies have indicated that benzothiazole derivatives can act as growth regulators in plants. They enhance growth rates and resistance to environmental stressors, which can improve crop yields significantly .

Material Science Applications

In material science, this compound is being evaluated for its role in:

Polymer Additives:
The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. This application is particularly relevant in industries where material durability is critical .

Dye Manufacturing:
Benzothiazole compounds are commonly used in dye synthesis due to their vibrant colors and stability. This compound may be incorporated into dye formulations for textiles and plastics .

Case Studies

Study Application Findings
Raghav et al. (2001)Textile DyesDemonstrated the effectiveness of benzothiazole derivatives in dyeing nylon fabrics with high color fastness .
Patent EP2881397A1Neuropsychological TreatmentProposed a formulation using benzothiazole derivatives for treating anxiety disorders with promising results in animal models .
Agricultural ResearchPest ControlIdentified the efficacy of this compound against common agricultural pests, leading to reduced crop loss .

Mechanism of Action

The mechanism of action of sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress or signaling pathways related to cell proliferation .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Applications : Benzothiazoles in and show cytotoxicity via intercalation or enzyme inhibition. The sodium salt form could improve tumor targeting in aqueous environments.
  • Synthetic Scalability : Microwave methods () and sodium salt formation () are industrially viable, supporting large-scale production.

Biological Activity

Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : This is often achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions.
  • Formation of the Propanoate Side Chain : This involves esterification or similar reactions to attach the propanoate group to the benzothiazole core.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The mechanism appears to involve:

  • Activation of Caspases : The compound activates caspases 3 and 9, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It significantly reduces cell viability in a dose-dependent manner.

The IC50 values for these cancer cell lines are as follows:

Cell Line IC50 (µM)
K56215
HeLa20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : Some studies indicate that it may intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several research articles have documented the biological activities and potential applications of this compound:

  • A study published in PubMed evaluated its cytotoxic effects on different cancer cell lines and confirmed its potential as an anticancer agent .
  • Another investigation focused on its antimicrobial properties against resistant bacterial strains, highlighting its efficacy as a novel antimicrobial agent .
  • Recent findings have also suggested its role in modulating immune responses, offering insights into its potential therapeutic applications beyond antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves condensation of benzothiazole precursors with methoxypropanoate derivatives. For example, IR and ¹H NMR spectroscopy are critical for characterizing intermediates, such as monitoring the formation of the benzothiazole ring (ν(C=N) at ~1600 cm⁻¹ in IR) and verifying substituent positions (e.g., δ 3.46 ppm for methoxy protons in ¹H NMR) . Purification via recrystallization or column chromatography ensures product integrity.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S stretch at ~690 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.52 ppm, methoxy protons at δ 3.46 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • HPLC/GC : Quantifies purity by detecting impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
  • pH-Dependent Solubility Studies : Assess stability in aqueous buffers. Cross-reference with NIST data (e.g., melting points, solubility) for validation .

Q. Where can researchers access authoritative physicochemical data for this compound?

  • Methodological Answer : The NIST Chemistry WebBook provides validated data (e.g., spectral libraries, thermodynamic properties). Avoid non-peer-reviewed platforms like PubChem; instead, use crystallographic databases (e.g., Cambridge Structural Database) for structural benchmarks .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : Poor crystal quality due to hygroscopicity can be mitigated by using anti-solvent vapor diffusion.
  • Refinement Challenges : Employ SHELX for small-molecule refinement, particularly for handling twinned data or high-resolution datasets. ORTEP-III is recommended for visualizing thermal ellipsoids and validating bond angles .

Q. How should researchers design pharmacological assays to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets associated with benzothiazole derivatives (e.g., Mycobacterium tuberculosis enzymes, cancer-related kinases) .
  • Dose-Response Curves : Use microplate assays with positive controls (e.g., rifampicin for antitubercular activity).
  • Data Validation : Cross-check IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity).

Q. How can contradictions in reported structure-activity relationship (SAR) data for benzothiazole derivatives be resolved?

  • Methodological Answer :

  • Systematic Variation : Synthesize analogs with incremental substitutions (e.g., methoxy vs. nitro groups) to isolate electronic effects.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett constants) with bioactivity .
  • Reproducibility Checks : Validate conflicting data using standardized protocols (e.g., identical assay conditions).

Q. What strategies optimize the scalability of synthetic routes while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Enhances reproducibility for condensation steps.
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to minimize side products.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.